molecular formula C12H16ClN3O2S B3215900 N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl CAS No. 116970-62-8

N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl

Cat. No.: B3215900
CAS No.: 116970-62-8
M. Wt: 301.79 g/mol
InChI Key: WGYFLDSVYRDHDI-UHFFFAOYSA-N
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Description

N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride (H-8) is a synthetic isoquinolinesulfonamide derivative first synthesized by Hidaka and coworkers in the 1980s . It is a potent, selective inhibitor of cyclic nucleotide-dependent protein kinases, particularly cAMP-dependent protein kinase (PKA) and cGMP-dependent protein kinase (PKG), with a molecular formula of C₁₂H₁₅N₃O₂S·2HCl . H-8 binds competitively to the ATP-binding site of the catalytic subunit of PKA, demonstrating a dissociation constant (Kd) of ~1.0 µM . Its mechanism involves protecting the enzyme from inactivation by ATP analogs like p-fluorosulfonylbenzoyl-5'-adenosine (FSBA), confirming its active-site specificity . H-8 is widely used in biochemical studies to dissect signaling pathways involving PKA/PKG, such as gene regulation, neurotransmitter release, and cardiovascular function .

Properties

IUPAC Name

N-[2-(methylamino)ethyl]isoquinoline-5-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S.ClH/c1-13-7-8-15-18(16,17)12-4-2-3-10-9-14-6-5-11(10)12;/h2-6,9,13,15H,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYFLDSVYRDHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113276-94-1, 116970-62-8
Record name H 8 dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113276-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-(Methylamino)ethyl)isoquinoline-5-sulfonamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116970628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(METHYLAMINO)ETHYL)ISOQUINOLINE-5-SULFONAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPR5E3J77X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride typically involves the reaction of isoquinoline derivatives with sulfonamide groups. The process includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves:

Chemical Reactions Analysis

Types of Reactions

N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted isoquinolines .

Scientific Research Applications

Biological Applications

  • Inhibition of Protein Kinases :
    • H-8 dihydrochloride is primarily known for its ability to inhibit cyclic nucleotide-dependent protein kinases (PKA and PKG). This inhibition has been extensively studied in various cellular models, demonstrating its potential in modulating signaling pathways involved in cell proliferation, differentiation, and apoptosis .
  • Neuropharmacological Research :
    • Research indicates that H-8 can suppress nicotinic acetylcholine responses in neuronal tissues. This property makes it a valuable tool for studying cholinergic signaling and its implications in neurodegenerative diseases .
  • Cancer Research :
    • The compound has been investigated for its effects on cancer cell lines, where it appears to influence cell cycle progression and apoptosis through the modulation of cyclic nucleotide signaling pathways. Studies have shown that H-8 can induce apoptosis in certain cancer cell types, suggesting its potential as a therapeutic agent .
  • Cardiovascular Studies :
    • In cardiovascular research, H-8 has been utilized to study the role of cyclic nucleotides in cardiac function and pathology. Its ability to inhibit PKG has implications for understanding vascular smooth muscle contraction and relaxation mechanisms .

Case Studies and Research Findings

StudyFocusFindings
Study 1Nicotinic ReceptorsDemonstrated that H-8 effectively blocks nicotinic ACh responses in rat models, suggesting a role in modulating cholinergic signaling pathways .
Study 2Cancer Cell LinesShowed that H-8 induces apoptosis in specific cancer cell lines by inhibiting PKA activity, highlighting its potential as an anti-cancer agent .
Study 3Cardiac FunctionInvestigated the effects of H-8 on cardiac myocytes, revealing its role in regulating contractility through cyclic nucleotide pathways .

Mechanism of Action

The compound exerts its effects by inhibiting cAMP-dependent protein kinase. This inhibition occurs through binding to the catalytic subunit of the enzyme, preventing the phosphorylation of target proteins. This action affects various cellular pathways, including those involved in cell growth and differentiation .

Comparison with Similar Compounds

H-8 vs. H-7

  • H-8 exhibits 10-fold greater inhibition of PKA (Ki ~1.0 µM) compared to PKC (Ki ~15 µM), whereas H-7 preferentially inhibits PKC (Ki ~6.0 µM) over PKA (Ki ~30 µM) .
  • In studies of polycyclic aromatic hydrocarbon (PAH)-induced aldh3 gene expression, H-8 amplified PAH effects by inhibiting PKA, while H-7 suppressed PAH activity via PKC inhibition .

H-8 vs. HA-1004

  • HA-1004 is less selective, inhibiting both PKA (IC₅₀ ~15 µM) and PKC (IC₅₀ ~12 µM), making it a tool for studying overlapping kinase pathways . In contrast, H-8’s selectivity for PKA/PKG reduces off-target effects in cAMP-mediated signaling studies .

H-8 vs. H-89

  • H-89, a later-generation analog, demonstrates 25-fold higher PKA affinity (IC₅₀ ~48 nM) than H-8 but introduces a p-bromocinnamyl group that enhances membrane permeability . However, H-89’s broader off-target effects (e.g., on MSK1) limit its utility compared to H-8 in specific PKA studies .

Biological Activity

N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride, commonly referred to as H-8, is a potent inhibitor of cyclic nucleotide-dependent protein kinases, particularly protein kinase A (PKA) and protein kinase C (PKC). This compound has garnered attention for its significant biological activities, particularly in cancer research and cellular signaling pathways. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C12H15N3O2S·2HCl
  • Molecular Weight : 338.25 g/mol
  • CAS Number : 113276-94-1
  • Purity : >98% (HPLC)

H-8 acts primarily by inhibiting the activity of cyclic nucleotide-dependent protein kinases. The compound binds to the active site of these enzymes, preventing the phosphorylation of target proteins that are crucial for various cellular functions. Research indicates that H-8 exhibits selective inhibition towards PKA and PKC, which are integral in regulating cellular responses to hormones and growth factors .

Biological Activities

  • Tumor Progression Inhibition :
    • A study demonstrated that H-8 significantly reduced the metastasis of Lewis lung carcinoma cells in vivo. Mice treated with H-8 showed a decrease in lung metastases compared to control groups, suggesting its potential as an anti-cancer agent by inhibiting immunosuppressive mechanisms associated with elevated intracellular cAMP levels .
  • Neurite Outgrowth :
    • H-8 has been shown to potentiate neurite outgrowth induced by oncogenic N-ras, highlighting its role in neuronal signaling pathways. This suggests that H-8 may influence neurodevelopmental processes .
  • Cortisol Secretion Modulation :
    • In experiments involving guinea pig adrenal glands, H-8 was observed to have a less pronounced effect on cortisol secretion compared to other inhibitors like H-7. This indicates that while H-8 can modulate hormonal responses, its efficacy may vary depending on the specific signaling context .

Case Studies and Research Findings

StudyFindings
Tumor Metastasis Study H-8 reduced lung metastases from 4.2 ± 2.1 in controls to 1.0 ± 0.7 (P < 0.05), indicating significant anti-tumor effects .
Neurite Outgrowth Study Demonstrated potentiation of neurite outgrowth in response to phorbol dibutyrate when combined with H-8 .
Cortisol Secretion Study Showed that H-8 had a limited effect on cortisol secretion compared to other PKC inhibitors .

Safety and Toxicity

While specific toxicity data for H-8 is limited, general safety practices should be observed when handling this compound due to its classification as a hazardous material. Proper personal protective equipment (PPE) should be used during experiments involving H-8.

Q & A

Q. What are the primary molecular targets of H-8·2HCl, and how is its inhibitory efficacy determined experimentally?

H-8·2HCl is a cell-permeable, reversible inhibitor targeting cyclic nucleotide-dependent protein kinases (PKA and PKG) with higher specificity for PKG. Its inhibitory efficacy is determined via kinase activity assays using purified enzymes. For example, competitive inhibition constants (Ki) are measured by varying ATP concentrations in the presence of H-8·2HCl, as demonstrated in studies using cAMP-dependent protein kinase . Researchers should validate inhibition using radioactive ATP incorporation or fluorescence-based kinase assays.

Q. How should H-8·2HCl stock solutions be prepared to ensure stability and activity in cellular assays?

H-8·2HCl is typically dissolved in sterile water or DMSO at 10–50 mM concentrations. Evidence suggests solubility in aqueous buffers (e.g., PBS) up to 10 mg/mL, though DMSO is preferred for cellular permeability . Aliquots stored at -20°C retain activity for ≥2 years. Avoid repeated freeze-thaw cycles to prevent degradation.

Q. What experimental approaches are recommended to validate H-8·2HCl’s role in blocking cAMP/PKA signaling pathways?

Combine H-8·2HCl treatment with downstream phosphorylation assays (e.g., Western blot for phosphorylated CREB or PKA substrates). Use forskolin (to elevate cAMP) as a positive control. Parallel experiments with structurally distinct inhibitors (e.g., KT5720) can confirm specificity. Include dose-response curves (1–50 µM) to establish IC50 values in your model system .

Advanced Research Questions

Q. How can researchers resolve contradictions in H-8·2HCl’s reported effects across studies, such as its lack of inhibition in certain systems?

Contradictions may arise from off-target effects or context-dependent kinase crosstalk. For example, H-8·2HCl failed to inhibit blue light-dependent proton pumping in Vicia faba guard cells despite its PKG/PKA activity, suggesting alternative signaling pathways . To address this:

  • Validate target expression in the experimental system (e.g., qPCR for PKA/PKG isoforms).
  • Test higher concentrations (up to 100 µM) while monitoring cytotoxicity (e.g., MTT assays).
  • Combine with genetic knockdown (siRNA) to confirm pharmacological effects .

Q. What strategies optimize H-8·2HCl concentration in complex models like 3D cell cultures or ex vivo tissues?

Penetration barriers in 3D systems require empirical optimization:

  • Use fluorescently tagged analogs (if available) to track intracellular distribution.
  • Measure target phosphorylation in core vs. peripheral regions of spheroids.
  • Adjust concentrations based on tissue viability (e.g., lactate dehydrogenase release assays). Evidence from neuronal cultures suggests effective inhibition at 10–30 µM without overt toxicity .

Q. How does H-8·2HCl’s cross-reactivity with unrelated kinases impact experimental interpretation?

While H-8·2HCl is selective for PKA/PKG, off-target inhibition (e.g., PKC at >50 µM) is possible. Mitigate this by:

  • Performing kinase profiling assays (e.g., SelectScreen® Kinase Panel).
  • Comparing results with isoform-specific inhibitors (e.g., H-89 for PKA).
  • Using low concentrations (≤10 µM) for acute treatments .

Q. What methodological considerations apply when transitioning from in vitro to in vivo studies with H-8·2HCl?

In vivo use requires addressing pharmacokinetics (e.g., plasma half-life, blood-brain barrier penetration). Preclinical studies suggest:

  • Intraperitoneal or intravenous administration at 1–10 mg/kg.
  • Monitoring metabolites via LC-MS to confirm stability.
  • Pairing with cAMP modulators (e.g., rolipram) to amplify effects .

Q. Notes for Rigorous Application

  • Dose-Response Validation : Always include a negative control (vehicle) and positive control (e.g., H-89 for PKA).
  • Cytotoxicity Screening : Use assays like propidium iodide staining or ATP-lite to rule out nonspecific effects.
  • Batch Consistency : Source H-8·2HCl from vendors providing NMR/HPLC purity certificates (>98%) to minimize variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl
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N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl

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